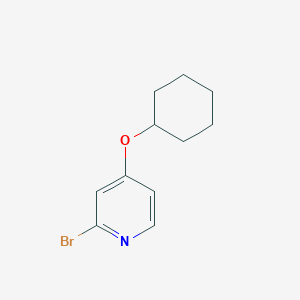
5-Folinilamido Tetrahydrofolic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Folinilamido Tetrahydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a reduced form of folic acid. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleic acids and amino acids. It is known for its involvement in one-carbon transfer reactions, which are essential for DNA synthesis and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Folinilamido Tetrahydrofolic Acid typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using noble-metal catalysts such as platinum oxide (PtO2) or rhodium (Rh). Another method involves the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow technology with Raney nickel (Ni) as a catalyst. This method allows for high conversion rates and selectivity, making it a cost-effective and efficient process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Folinilamido Tetrahydrofolic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrofolic acid.
Reduction: It can be reduced from folic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as potassium borohydride (KBH4) and catalytic hydrogenation with noble metals are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted tetrahydrofolic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Folinilamido Tetrahydrofolic Acid is used as a cofactor in enzymatic reactions involving one-carbon transfers. It is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA .
Biology: In biological systems, it plays a role in the metabolism of amino acids and nucleic acids. It is involved in the conversion of homocysteine to methionine, which is crucial for protein synthesis .
Medicine: This compound is used in the treatment of megaloblastic anemia and other conditions caused by folate deficiency. It is also studied for its potential in cancer therapy due to its role in DNA synthesis and repair .
Industry: In the industrial sector, this compound is used as a food additive and in the production of pharmaceuticals. Its derivatives are used in the formulation of supplements and fortified foods .
Mecanismo De Acción
5-Folinilamido Tetrahydrofolic Acid exerts its effects by acting as a coenzyme in various biochemical reactions. It is transported across cells by receptor-mediated endocytosis and is involved in maintaining normal erythropoiesis, synthesizing purine and thymidylate nucleic acids, interconverting amino acids, methylating tRNA, and generating and using formate .
Comparación Con Compuestos Similares
Tetrahydrofolic Acid: A reduced form of folic acid that serves as a cofactor in one-carbon transfer reactions.
5-Methyltetrahydrofolic Acid: An active form of folate involved in the conversion of homocysteine to methionine.
10-Formyltetrahydrofolic Acid: Involved in the formylation of methionine and purine synthesis
Uniqueness: 5-Folinilamido Tetrahydrofolic Acid is unique due to its specific role in one-carbon transfer reactions and its involvement in the synthesis of nucleic acids and amino acids. Its derivatives are crucial for various metabolic processes, making it a vital compound in both biological and industrial applications .
Propiedades
Fórmula molecular |
C39H44N14O12 |
|---|---|
Peso molecular |
900.9 g/mol |
Nombre IUPAC |
2-[[4-[[2-amino-5-[4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H44N14O12/c40-38-48-30-28(34(60)50-38)52(17-54)22(14-44-30)13-42-20-5-1-18(2-6-20)32(58)46-24(36(62)63)9-11-26(55)53-23(16-45-31-29(53)35(61)51-39(41)49-31)15-43-21-7-3-19(4-8-21)33(59)47-25(37(64)65)10-12-27(56)57/h1-8,17,22-25,42-43H,9-16H2,(H,46,58)(H,47,59)(H,56,57)(H,62,63)(H,64,65)(H4,40,44,48,50,60)(H4,41,45,49,51,61) |
Clave InChI |
FVHQQLWBWWHTEW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)N4C(CNC5=C4C(=O)NC(=N5)N)CNC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


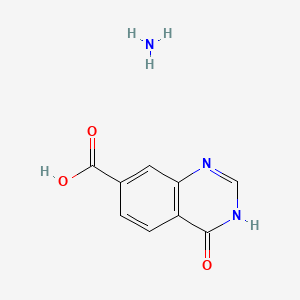
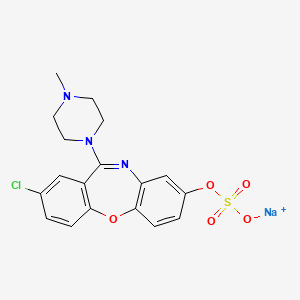
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
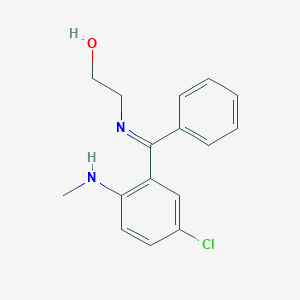
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)

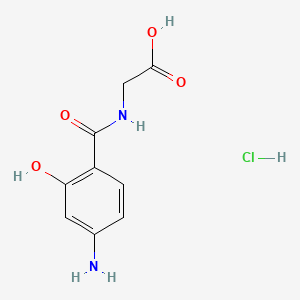
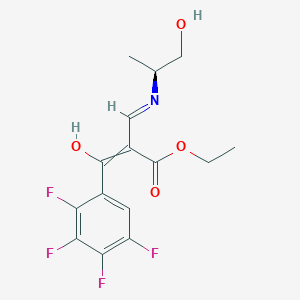
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
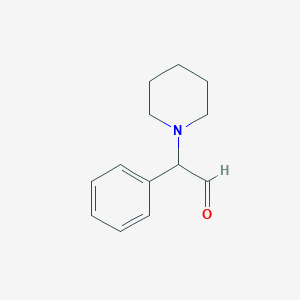
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
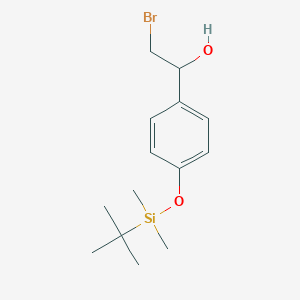
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
